![molecular formula C9H7Cl2N3 B14305297 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 115201-45-1](/img/structure/B14305297.png)
1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,4-dichlorophenyl group attached to a triazole ring
Preparation Methods
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3,4-dichlorobenzyl chloride is added to a solution of 1H-1,2,4-triazole and potassium carbonate in DMF or DMSO. The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.
Isolation: After the reaction is complete, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or signal transduction, depending on the specific application and target.
Comparison with Similar Compounds
1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties, it inhibits photosynthesis by blocking the QB plastoquinone binding site of photosystem II.
3,4-Dichloromethylphenidate: An analogue of methylphenidate, it has increased potency and duration due to chlorination at the meta- and para-positions on the phenyl ring.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds are studied for their potential as triple reuptake inhibitors in pharmacological applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
115201-45-1 |
|---|---|
Molecular Formula |
C9H7Cl2N3 |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H7Cl2N3/c10-8-2-1-7(3-9(8)11)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |
InChI Key |
ZROKMGPXVOUISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


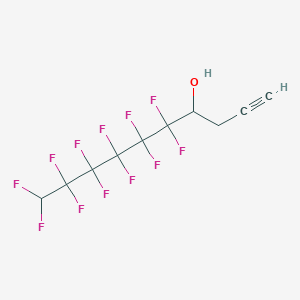
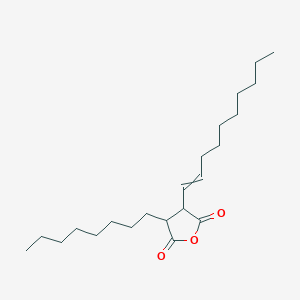
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
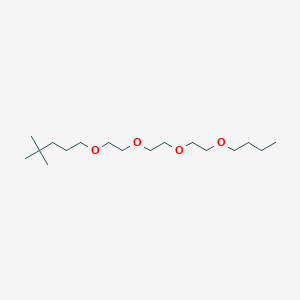
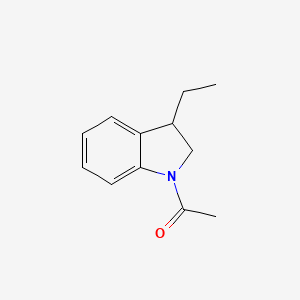
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)

![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
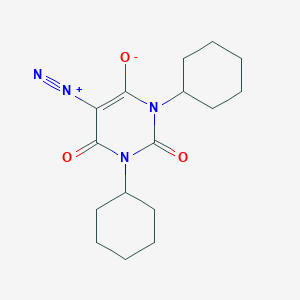
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)
